(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile
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Overview
Description
(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-A]pyrimidinone core, followed by the introduction of the piperidinyl and morpholinyl groups, and finally the formation of the propenenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological systems.
Medicine
In medicinal chemistry, (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile may be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A complex molecule used in advanced synthetic chemistry.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
477734-57-9 |
---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C23H27N5O3/c1-16-5-8-26(9-6-16)21-19(23(30)28-7-3-4-17(2)20(28)25-21)14-18(15-24)22(29)27-10-12-31-13-11-27/h3-4,7,14,16H,5-6,8-13H2,1-2H3/b18-14+ |
InChI Key |
OJLLCUYOJFFZSS-NBVRZTHBSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCOCC4 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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